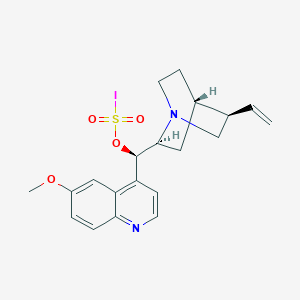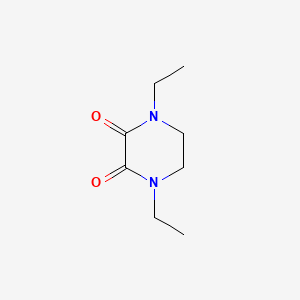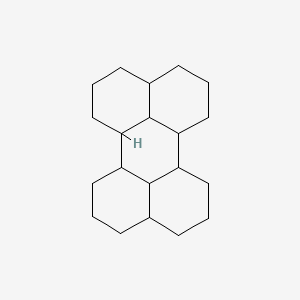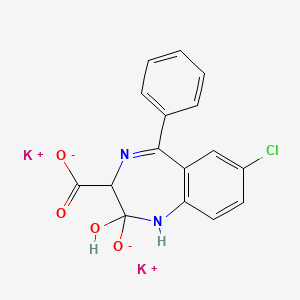
Acetamide,N-(4,5-dihydro-2,4-dimethyl-5-oxo-4-oxazolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(4,5-dihydro-2,4-dimethyl-5-oxo-4-oxazolyl)- is a chemical compound with the molecular formula C7H10N2O3 and a molecular weight of 170.1659 g/mol. This compound is known for its unique structure, which includes an oxazole ring, making it a valuable subject of study in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4,5-dihydro-2,4-dimethyl-5-oxo-4-oxazolyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-cyanoacetamide with suitable aldehydes or ketones in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like ethanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-(4,5-dihydro-2,4-dimethyl-5-oxo-4-oxazolyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring into more saturated structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a variety of functionalized compounds .
Applications De Recherche Scientifique
Acetamide, N-(4,5-dihydro-2,4-dimethyl-5-oxo-4-oxazolyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of Acetamide, N-(4,5-dihydro-2,4-dimethyl-5-oxo-4-oxazolyl)- involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazoles: These compounds have a similar heterocyclic structure but contain sulfur instead of oxygen.
Imidazoles: These compounds have a nitrogen-containing five-membered ring and are known for their antifungal and anticancer activities.
Indoles: These compounds have a bicyclic structure with nitrogen and are widely studied for their pharmacological properties.
Uniqueness
Acetamide, N-(4,5-dihydro-2,4-dimethyl-5-oxo-4-oxazolyl)- is unique due to its specific oxazole ring structure, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H10N2O3 |
|---|---|
Poids moléculaire |
170.17 g/mol |
Nom IUPAC |
N-(2,4-dimethyl-5-oxo-1,3-oxazol-4-yl)acetamide |
InChI |
InChI=1S/C7H10N2O3/c1-4(10)8-7(3)6(11)12-5(2)9-7/h1-3H3,(H,8,10) |
Clé InChI |
NBUCLPWIOGVBNB-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(C(=O)O1)(C)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Bicyclo[2.2.2]oct-2-ene, 1,4,5,5,6,6-hexafluoro-7-(fluoromethylene)-, (E)-](/img/structure/B13817190.png)

![2H,6H-[1,3]Dioxolo[4,5-f]benzimidazole](/img/structure/B13817202.png)






